4-联苯胺, 2'-硝基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

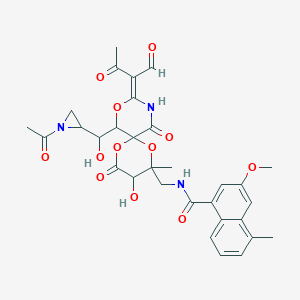

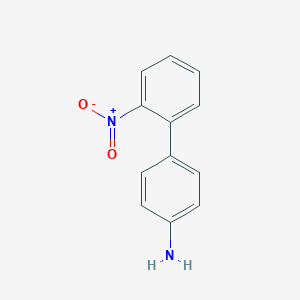

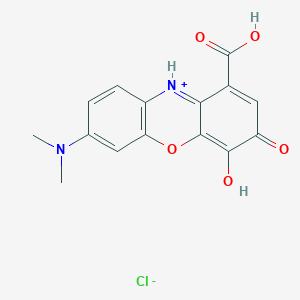

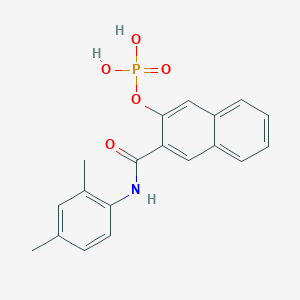

2'-Nitro-[1,1'-biphenyl]-4-amine is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2'-Nitro-[1,1'-biphenyl]-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Nitro-[1,1'-biphenyl]-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

晶体结构分析

已研究了 4,4’-二硝基-[1,1’-联苯]-2-胺的晶体结构,它是 4-联苯胺, 2'-硝基- 的衍生物 . 联苯衍生物中苯环之间的二面角与其对细胞靶分子的亲和力有关,并且可能与其毒性相关 . 这一特性使其在晶体学和材料科学研究中很有用 .

生物研究

研究表明,联苯及其衍生物在对抗人类癌症和动脉硬化方面发挥着重要作用 . 因此,4-联苯胺, 2'-硝基- 可能在生物研究中使用,特别是在这些疾病的研究中 .

化学研究

母体化合物联苯在固态中采用平面构象,其二面角为 0 . 对于没有邻位取代基的联苯衍生物,计算得到的二面角约为 41 . 这一特性在化学研究中可能很有用,特别是在研究分子构象及其对化学性质的影响方面 .

工业应用

虽然 4-联苯胺, 2'-硝基- 没有直接的应用,但值得注意的是,联苯衍生物经常用于各种工业应用。 例如,它们可用于生产染料、药物和农用化学品 .

作用机制

Target of Action

It is known that nitrated aromatic amines, such as 4-biphenylamine, 2’-nitro-, are direct mutagens . They can cause base-pair reversion in the histidine locus of Salmonella typhimurium TA100 .

Mode of Action

It is known that nitrated aromatic amines can interact with dna, causing mutations . The nitro groups on the compound can potentially undergo reduction to form reactive species, which can then interact with DNA .

Biochemical Pathways

It is known that nitrated aromatic amines can cause mutations in dna, which can disrupt normal cellular processes and lead to various downstream effects .

Pharmacokinetics

The compound can be analyzed using reverse phase (rp) hplc method .

Result of Action

The primary result of the action of 4-Biphenylamine, 2’-nitro- is the induction of mutations in DNA . This can lead to various cellular effects, including disruption of normal cellular processes and potential carcinogenic effects .

属性

IUPAC Name |

4-(2-nitrophenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(15)16/h1-8H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKGZQHZUMWEFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150630 |

Source

|

| Record name | 4-Biphenylamine, 2'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140-28-9 |

Source

|

| Record name | 2′-Nitro[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1140-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Biphenylamine, 2'-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001140289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Biphenylamine, 2'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate](/img/structure/B75371.png)